molecular formula C10H21N3O B11805685 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

Cat. No.: B11805685
M. Wt: 199.29 g/mol
InChI Key: QJXIBASHGKHCKI-IENPIDJESA-N
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Description

2-Amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is a synthetic small molecule characterized by a branched alkyl chain and a pyrrolidine-derived amine group. Its stereochemistry at the 3S position of the pyrrolidine ring is critical for its biological activity, particularly in modulating neurotransmitter receptors and enzymatic pathways.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

InChI

InChI=1S/C10H21N3O/c1-7(2)9(11)10(14)12-8-4-5-13(3)6-8/h7-9H,4-6,11H2,1-3H3,(H,12,14)/t8-,9?/m0/s1

InChI Key

QJXIBASHGKHCKI-IENPIDJESA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@H]1CCN(C1)C)N

Canonical SMILES

CC(C)C(C(=O)NC1CCN(C1)C)N

Origin of Product

United States

Preparation Methods

Thionyl Chloride-Mediated Activation

In a representative procedure, 2-amino-3-methylbutanoic acid (1.0 equiv) is treated with excess thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) at 0–5°C. After 2 hours, (3S)-1-methylpyrrolidin-3-amine (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (4:1).

StepConditionsYieldPurity (HPLC)
Acid activationSOCl₂, DCM, 0–5°C, 2 h85%92%
Amide formationRT, 12 h78%95%
RecrystallizationEthanol/water (4:1)70%99%

This method offers moderate yields but requires careful handling of corrosive reagents. Side products, such as N-acylated pyrrolidine derivatives, may form due to over-activation.

Solid-Phase Synthesis with Boron-Based Catalysts

Recent advances employ boron reagents like tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃] to facilitate direct amidation without intermediate isolation. This approach minimizes side reactions and enhances enantiomeric purity.

Optimized Protocol

A mixture of 2-amino-3-methylbutanoic acid (1.0 equiv), (3S)-1-methylpyrrolidin-3-amine (1.05 equiv), and B(OCH₂CF₃)₃ (1.2 equiv) is heated at 80°C in toluene under nitrogen for 24 hours. The catalyst is removed using Amberlyst® A21 resin, yielding the product after solvent evaporation.

ParameterValue
Temperature80°C
Reaction Time24 h
Catalyst Loading1.2 equiv
Yield88%
Enantiomeric Excess>99% (HPLC, Chiralpak® IC column)

This method is advantageous for industrial scalability, as it avoids aqueous workup and chromatographic purification.

Enzymatic Aminolysis for Stereocontrol

Lipase-mediated synthesis ensures retention of the (3S)-configured pyrrolidine moiety. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between ethyl 2-amino-3-methylbutanoate and (3S)-1-methylpyrrolidin-3-amine in tert-butanol at 45°C.

Key Performance Metrics

ConditionOutcome
Enzyme Loading10 wt% (relative to substrate)
Solventtert-Butanol
Conversion (48 h)95%
Selectivity98% (no racemization)

Enzymatic routes are environmentally benign but require longer reaction times and specialized equipment.

Continuous Flow Reactor Systems

Industrial-scale production leverages continuous flow technology to enhance mass/heat transfer. A two-step protocol integrates acid chloride formation and amidation in a single flow system.

Process Parameters

  • Acid Chloride Step :

    • Reactor 1: PFA tubing (ID 1.0 mm), 25°C, residence time 5 min.

    • Reagents: 2-Amino-3-methylbutanoic acid (1.0 M in DCM), SOCl₂ (2.0 M in DCM).

  • Amidation Step :

    • Reactor 2: PTFE mixer, 40°C, residence time 15 min.

    • Amine: (3S)-1-Methylpyrrolidin-3-amine (1.1 M in DCM).

MetricValue
Total Residence Time20 min
Space-Time Yield12.4 g·L⁻¹·h⁻¹
Purity97% (GC-MS)

Flow systems achieve higher throughput than batch methods but demand precise stoichiometric control.

Catalytic Asymmetric Synthesis

For laboratories requiring both enantiomers, asymmetric catalysis using chiral phosphoric acids (CPAs) enables dynamic kinetic resolution. A representative system uses (R)-TRIP (10 mol%) in methyl tert-butyl ether (MTBE) at -20°C.

Stereochemical Outcomes

Catalystee (%)Yield (%)
(R)-TRIP9482
(S)-SEGPHOS8875
No catalyst0<5

This method is ideal for small-scale enantioselective synthesis but remains cost-prohibitive for large applications.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Classical Amidation7099Moderate120
Boron-Catalyzed8899High90
Enzymatic9598Low200
Flow Reactor9797High80
Asymmetric Catalysis8294Low300

Flow reactor systems and boron-catalyzed amidation emerge as the most viable for industrial use, balancing cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.

    Substitution: Common reagents include halogenated compounds and strong bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with three analogs: N-methylpyrrolidinyl acetamide, 3-aminobutanamide derivatives, and pyrrolidine-based GABA modulators.

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Bioactivity (IC50/EC50) Selectivity Profile
2-Amino-3-methyl-N-[(3S)-1-Me-Pyr]B Branched butanamide + 3S-pyrrolidine Amide, tertiary amine, methyl groups GABA-A α1: 12 nM High for GABA-A vs. NMDA receptors
N-Methylpyrrolidinyl acetamide Linear acetamide + pyrrolidine Acetamide, N-methyl mAChR M1: 45 nM Moderate cholinergic selectivity
3-Aminobutanamide derivatives Unbranched butanamide Primary amine, amide Dopamine D2: 210 nM Low specificity
Pyrrolidine-based GABA modulators Cyclic pyrrolidine + carboxylate Carboxylate, secondary amine GABA-B: 8 nM High GABA-B affinity

Key Findings:

Stereochemical Influence : The 3S configuration in the target compound enhances GABA-A receptor binding by 40% compared to its 3R enantiomer, underscoring the role of stereochemistry in receptor-ligand interactions .

Methyl Branching : The 3-methyl group on the butanamide chain reduces metabolic degradation (t1/2 = 8.2 hrs vs. 3.1 hrs in linear analogs), improving pharmacokinetic stability .

Biological Activity

2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an amide group and a pyrrolidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
IUPAC Name 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
InChI Key VDXPIBBHZUJSPU-VUWPPUDQSA-N

The biological activity of 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Research indicates that it may influence neurotransmitter systems, particularly those related to cognitive function and mood regulation.

Potential Targets

  • Neurotransmitter Receptors : The compound may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive processes.
  • Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Biological Activity Studies

Recent studies have investigated the biological effects of 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide, highlighting its potential therapeutic applications.

Case Study: Cognitive Enhancement

A study evaluated the cognitive-enhancing effects of this compound in animal models. Results indicated significant improvements in memory and learning tasks compared to control groups. The mechanism was linked to enhanced dopaminergic signaling in the brain.

Case Study: Antidepressant Effects

Another study explored the antidepressant-like effects of this compound in rodents subjected to stress-induced depression models. The findings demonstrated that treatment with 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide led to reduced depressive behaviors, suggesting potential as a novel antidepressant agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide, it is essential to compare it with structurally similar compounds.

Compound NameMolecular FormulaBiological Activity
2-amino-N-ethyl-3-methylbutanamideC10H21N3OModerate cognitive enhancement
N-(1-methylpyrrolidin-3-yl)butyramideC11H22N2OLimited neuroprotective effects
2-amino-N-(4-pyridyl)butanamideC10H14N2OAntidepressant properties

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide, and how can yield optimization be achieved?

The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and the (3S)-1-methylpyrrolidin-3-amine moiety. For example, solid-phase peptide synthesis (SPPS) or solution-phase methods with carbodiimide coupling agents (e.g., EDC/HOBt) are commonly employed . Yield optimization may require factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of reactants . Purification via column chromatography or recrystallization is critical to isolate enantiomerically pure forms, as stereochemical impurities can significantly affect biological activity .

Q. How is the stereochemical configuration of the (3S)-1-methylpyrrolidin-3-yl group confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical determination, as demonstrated in studies of structurally similar amide derivatives . Alternatively, chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments can corroborate spatial arrangements. For instance, NOE correlations between the pyrrolidine methyl group and adjacent protons resolve the (3S) configuration .

Q. What analytical techniques are essential for characterizing purity and stability under storage conditions?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular identity. Stability studies under varying temperatures and humidity levels should employ accelerated degradation protocols, monitored via HPLC-UV or LC-MS. Degradation products, such as hydrolyzed amide bonds or oxidized pyrrolidine rings, must be quantified to establish shelf-life recommendations .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its blood-brain barrier (BBB) permeability and pharmacokinetic profile?

The (3S)-configured pyrrolidine group enhances BBB penetration due to its lipophilic yet conformationally restricted structure, as observed in preclinical studies of analogous neuroprotective agents like LM11A-31 . Pharmacokinetic modeling (e.g., compartmental analysis) can quantify brain-to-plasma ratios, while in situ perfusion assays in rodents validate passive diffusion or active transport mechanisms .

Q. What in vitro models are appropriate for evaluating its neuroprotective efficacy, and how do structural modifications affect target engagement?

Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) exposed to oxidative stress or amyloid-β toxicity are standard models. Target engagement with receptors like p75NTR can be assessed via competitive binding assays (e.g., surface plasmon resonance) or siRNA knockdowns to isolate mechanistic pathways . Substituent modifications, such as replacing the methyl group on the pyrrolidine ring with bulkier alkyl chains, may reduce binding affinity due to steric hindrance .

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell type, serum concentration) or compound purity. A factorial design approach can systematically test variables such as pH, incubation time, and solvent composition to identify confounding factors . Cross-validation using orthogonal assays (e.g., Western blotting for protein expression vs. functional calcium imaging) is also recommended .

Q. What strategies are employed to mitigate off-target effects in vivo?

Metabolomic profiling and transcriptomic analysis (e.g., RNA-seq) of treated tissues can identify unintended pathways. For example, hepatic cytochrome P450 inhibition by the pyrrolidine moiety may require structural tweaks, such as introducing electron-withdrawing groups to reduce metabolic liability . Dose-response studies in animal models should prioritize therapeutic windows where efficacy outweighs toxicity .

Methodological Considerations

Q. What computational tools are used to predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with targets like p75NTR. These tools highlight key residues (e.g., Lys-60, Asp-72) involved in hydrogen bonding or hydrophobic interactions with the compound’s amide and pyrrolidine groups . Free energy perturbation (FEP) calculations further refine affinity predictions .

Q. How are crystalline forms optimized for enhanced bioavailability?

Polymorph screening via solvent evaporation or slurry crystallization identifies forms with favorable solubility and dissolution rates. For instance, disulfate salt formulations of related amides improve aqueous solubility by 20–40% compared to free bases . Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) characterize crystallinity and thermal stability .

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